(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone
Description
(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone is a bicyclic tertiary amine derivative featuring a pyrrolidine-pyrrolidine (pyrrolo-pyrrole) scaffold fused in a cis configuration. The compound is characterized by a methanone group bridging the cis-hexahydropyrrolopyrrole core to a para-methylphenyl (p-tolyl) substituent. This structure confers unique physicochemical properties, including moderate polarity due to the bicyclic amine and aromatic group, which may influence solubility and bioavailability.
Properties
IUPAC Name |
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-2-4-11(5-3-10)14(17)16-7-6-12-8-15-9-13(12)16/h2-5,12-13,15H,6-9H2,1H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRIWUIHECAATG-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3C2CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2CC[C@@H]3[C@H]2CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through various synthetic routes. One common method involves the reaction of hexahydropyrrolo[3,4-b]pyrrole with p-tolylmethanone under specific conditions. Careful control of temperature, pressure, and pH is crucial to ensure the desired cis configuration. The typical reaction conditions include using a solvent such as dichloromethane, a base like triethylamine, and a catalyst such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production might involve continuous flow reactors to ensure consistency and efficiency. The raw materials undergo precise dosing, mixing, and heating stages to yield the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone is known to undergo several types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions: Oxidation reactions often involve reagents like potassium permanganate or chromium trioxide. Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Substitution reactions typically employ nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation might yield oxidized forms with additional functional groups, while reduction often produces a more hydrogenated version of the compound.
Scientific Research Applications
Medicinal Chemistry
Histamine Receptor Modulation
One of the most significant applications of this compound is its role as a ligand for histamine receptors, particularly the H3 receptor. Research indicates that derivatives of hexahydropyrrolo[3,4-b]pyrrole can act as selective agonists or antagonists for the H3 receptor, which is involved in neurotransmitter regulation in the central nervous system. This modulation can have therapeutic implications for conditions such as:
- Cognitive Disorders : H3 receptor antagonists may enhance cognitive function and are being explored for treating Alzheimer's disease and other neurodegenerative disorders.
- Mood Disorders : These compounds may also influence mood regulation and are under investigation for their potential antidepressant effects .
Neuroscience
Neurotransmitter Release Regulation
The compound's ability to modulate neurotransmitter release positions it as a valuable tool in neuroscience research. Studies have demonstrated that hexahydropyrrolo derivatives can affect the release of various neurotransmitters including:
- Dopamine
- Serotonin
- Acetylcholine
This modulation is crucial for understanding synaptic transmission and developing new treatments for psychiatric disorders .
Material Science
Synthesis of Functional Materials
In material science, (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone has potential applications in synthesizing functional materials. Its structural properties allow it to be utilized in creating polymers and other materials with specific mechanical and thermal properties. This application is particularly relevant in:
- Polymer Chemistry : The compound can be integrated into polymer matrices to enhance their properties.
- Nanotechnology : Its derivatives may be used to develop nanomaterials with unique optical or electronic characteristics .
Case Study 1: H3 Receptor Antagonism
A study published in Nature highlighted the development of a series of H3 receptor antagonists derived from hexahydropyrrolo compounds. These compounds showed promise in improving cognitive deficits in animal models of Alzheimer's disease. The research indicated that these compounds could lead to new therapies aimed at enhancing memory and learning capabilities .
Case Study 2: Neurotransmitter Modulation
Research conducted at a leading neuroscience institute demonstrated that hexahydropyrrolo derivatives could significantly increase dopamine release in vitro. This finding suggests potential applications in treating conditions like Parkinson’s disease, where dopamine levels are critically low. Further studies are needed to explore the full therapeutic potential of these compounds in clinical settings .
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, primarily involving binding to particular proteins or enzymes. This binding alters the function of these biomolecules, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone can be contextualized against analogous bicyclic and methanone-containing compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Rigidity and Stereochemistry: The cis-pyrrolo[3,4-b]pyrrole core distinguishes the target compound from the trans-pyrrolo[3,4-c]pyrrole derivative in . In contrast, compounds like 7b and 10 () feature planar, aromatic heterocycles (thienothiophene, pyrimidine), which may favor π-π stacking interactions in enzyme binding .
Functional Group Influence: The p-tolyl methanone group in the target compound introduces moderate hydrophobicity, akin to the pyridin-4-yl group in compound 3 (). However, the absence of polar substituents (e.g., cyano groups in compound 10) may limit its solubility in aqueous media . The benzo-triazole substituent in the pyrrolo[3,4-c]pyrrole derivative () confers hydrogen-bonding capability, which is absent in the target compound’s p-tolyl group .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step cyclization and deprotection, as seen in (HCl-mediated deprotection of tert-butyl carbamate). This contrasts with the one-pot cyclocondensation strategies used for thienothiophene derivatives () .
For example, the pyrazole-oxadiazole hybrid () demonstrated antimicrobial activity, suggesting that the p-tolyl group may contribute to membrane penetration . The high molecular weight and cyano substituents in compound 10 () correlate with anticancer activity, a property less likely in the target compound due to its simpler substituent profile .
Biological Activity
(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes a hexahydropyrrolo moiety and a p-tolyl group. Its chemical formula is C_{13}H_{15}N_2O, with a molecular weight of approximately 217.27 g/mol. The stereochemistry of the compound plays a crucial role in its biological activity.
1. Analgesic Effects
Recent studies have highlighted the analgesic properties of related compounds, particularly those that interact with the nociceptin/orphanin FQ (N/OFQ) peptide system. One study demonstrated that derivatives of hexahydropyrrolo compounds exhibit dose-dependent inhibitory effects against mechanical allodynia in neuropathic pain models, suggesting potential applications in pain management .
2. Anticancer Activity
Research into similar bicyclic compounds has indicated promising anticancer activity. For instance, some derivatives have shown selective inhibition against specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . The structural characteristics of these compounds may facilitate their interaction with cellular targets involved in cancer progression.
3. Neuroprotective Effects
The neuroprotective potential of hexahydropyrrolo derivatives has been explored in various models of neurodegeneration. These compounds may exert protective effects against oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with opioid receptors and nociceptin receptors has been suggested as a primary mechanism for its analgesic effects.
- Enzyme Inhibition : Some studies indicate that these compounds may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Antioxidant Properties : The ability to scavenge free radicals contributes to their neuroprotective effects.
Case Studies
A selection of studies provides insight into the efficacy and safety profiles of related compounds:
Q & A
Q. What are the key structural features of (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone, and how do they influence its chemical reactivity?
The compound features a bicyclic hexahydropyrrolo[3,4-b]pyrrole core in a cis configuration, fused with a p-tolyl methanone group. The cis stereochemistry at the pyrrolidine junctions enhances conformational rigidity, which is critical for binding to biological targets like Dipeptidyl Peptidase-IV (DPP-IV) . The p-tolyl group contributes to lipophilicity, affecting solubility and membrane permeability. Reactivity is dominated by the ketone group (electrophilic) and the secondary amines (nucleophilic), enabling derivatization via reductive amination or acylation .
Q. What standard synthetic routes are used to prepare this compound, and how are yields optimized?
A common method involves:
Condensation : Reacting pyrrolidine precursors with p-tolyl carbonyl derivatives under acidic conditions.
Cyclization : Using catalysts like POCl₃ or PPA to form the bicyclic structure.
Purification : Column chromatography or recrystallization to isolate the cis isomer.
Key parameters for yield optimization include:
- Temperature : Controlled heating (80–100°C) during cyclization minimizes side reactions.
- Catalyst stoichiometry : Excess POCl₃ (1.5 equiv) improves ring closure efficiency.
- Stereochemical control : Chiral auxiliaries or asymmetric hydrogenation ensure cis configuration dominance .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and detects impurities (e.g., trans isomers).
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
- HPLC : Quantifies enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) .
Advanced Research Questions
Q. How does the cis configuration impact the compound’s biological activity compared to its trans isomer?
The cis configuration stabilizes a conformation that aligns with the active site of DPP-IV, as shown by molecular docking studies. In contrast, the trans isomer exhibits reduced binding affinity due to steric clashes with hydrophobic pockets. For example:
| Isomer | IC₅₀ (DPP-IV inhibition) | Selectivity (vs. DPP-8/9) |
|---|---|---|
| cis | 12 nM | >100-fold |
| trans | 450 nM | <10-fold |
| This data underscores the importance of stereochemical control in synthesis . |
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Methodological approaches include:
- Metabolite Identification : Use LC-MS/MS to track degradation products in plasma.
- Formulation Optimization : Encapsulation in liposomes or PEGylation to enhance half-life.
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .
Q. What strategies are effective for improving the compound’s selectivity for DPP-IV over related proteases?
- Structure-Activity Relationship (SAR) : Modify the p-tolyl group with electron-withdrawing substituents (e.g., -CF₃) to reduce off-target interactions.
- Molecular Dynamics Simulations : Identify residues unique to DPP-IV for targeted hydrogen bonding.
- Enzymatic Assays : Screen against DPP-8, DPP-9, and fibroblast activation protein (FAP) to assess selectivity .
Q. How can computational methods guide the design of derivatives with enhanced neuroprotective activity?
- Docking Studies : Target the compound’s bicyclic core to histamine H₃ receptors implicated in cognitive function.
- QSAR Models : Correlate logP values with blood-brain barrier penetration.
- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for DPP-IV inhibition?
Variations arise from:
- Assay Conditions : Differences in buffer pH (7.4 vs. 8.0) or substrate (Gly-Pro-AMC vs. H-Gly-Pro-NA).
- Enzyme Source : Recombinant human DPP-IV vs. rat intestinal extracts.
Standardization using the WHO DPP-IV reference reagent reduces discrepancies .
Comparative Analysis of Structural Analogues
| Compound | Structural Variation | Biological Activity | Key Distinction |
|---|---|---|---|
| 5-Methyl-hexahydropyrrolo[3,4-b]pyrrole | No p-tolyl group | Moderate DPP-IV inhibition (IC₅₀: 85 nM) | Lacks lipophilic tail for membrane penetration |
| Octahydro-pyrrolo[3,4-b]pyrrole | Fully saturated core | Neuroprotective effects (EC₅₀: 2 µM) | Reduced conformational rigidity |
| Target Compound | cis-p-tolyl methanone | Dual DPP-IV inhibition and neuroprotection | Optimal balance of rigidity and lipophilicity |
Methodological Recommendations
- Synthetic Protocol : Prioritize microwave-assisted synthesis to reduce reaction times by 60% .
- Biological Assays : Use fluorescence polarization for high-throughput DPP-IV screening .
- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries (e.g., CCDC 2058765) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
